molecular formula C16H15N5O B4316150 4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B4316150
M. Wt: 293.32 g/mol
InChI Key: ZSXKRPICITWCJS-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₁₆H₁₅N₅O and molecular weight 293.33 g/mol, belongs to the fused triazinobenzimidazole class. It is synthesized via cyclocondensation between 2-guanidinobenzimidazole and 3-methoxybenzaldehyde, yielding 83% product . Key structural features include:

  • A 1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole core.
  • A 3-methoxyphenyl substituent at position 2.
  • An amine group at position 2.

Its IR spectrum shows characteristic peaks for NH₂ (3439, 3318 cm⁻¹), NH (3242 cm⁻¹), and C-O (1252 cm⁻¹) . NMR data confirm the 3,4-dihydro tautomeric form in DMSO, with a methoxy singlet at δ 3.71 ppm . The compound exhibits moderate anthelmintic activity against Trichinella spiralis larvae (56% efficacy at 50 µg/mL) .

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-22-11-6-4-5-10(9-11)14-19-15(17)20-16-18-12-7-2-3-8-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKRPICITWCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-guanidinobenzimidazole with various benzaldehydes. The reaction is carried out in appropriate solvents, such as dioxane or acetone, often in the presence of catalysts like piperidine . The structures of the synthesized compounds are confirmed using IR, 1H NMR spectroscopy, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound can interfere with the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids . This inhibition can lead to the disruption of DNA synthesis and cell division in microorganisms and parasites.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
4-(3-Methoxyphenyl) derivative 3-OCH₃ C₁₆H₁₅N₅O 293.33 56% efficacy vs. T. spiralis
4-(2-Ethoxyphenyl) derivative 2-OCH₂CH₃ C₁₇H₁₇N₅O 307.35 logP = 3.26; higher lipophilicity
4-(4-Hydroxyphenyl) derivative 4-OH C₁₅H₁₃N₅O 279.29 88% yield; IR νOH = 3541 cm⁻¹
4-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-OCH₃ C₁₈H₁₉N₅O₃ 353.38 High purity (NLT 97%); potential enhanced solubility
4-[(E)-2-Phenylvinyl] derivative Styryl group C₁₇H₁₅N₅ 289.34 Extended conjugation; possible altered binding

Key Observations :

  • Substituent position affects activity: meta-methoxy (3-OCH₃) shows balanced steric and electronic effects, whereas para-substituted analogs (e.g., 4-OH) may face steric hindrance .

Halogenated and Discontinued Analogs

Compound Name Substituent Molecular Formula Status Notes
4-(4-Chloro-2-fluorophenyl) derivative 4-Cl, 2-F C₁₅H₁₁ClFN₅ Discontinued High halogen content may increase toxicity
4-(2,4-Difluorophenyl) derivative 2,4-F₂ C₁₅H₁₁F₂N₅ Discontinued Potential metabolic instability

Key Observations :

Tautomeric Behavior and Solvent Effects

All dihydro[1,3,5]triazino[1,2-a]benzimidazoles exhibit annular prototropic tautomerism, existing as mixtures of 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms . For the 3-methoxyphenyl derivative, NMR data confirm dominance of the 3,4-dihydro tautomer in DMSO, critical for maintaining planar geometry during target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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